molecular formula C15H17N3O4 B2708366 8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021031-69-5

8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2708366
CAS No.: 1021031-69-5
M. Wt: 303.318
InChI Key: IKMNWLPPYMSBQG-UHFFFAOYSA-N
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Description

8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule featuring a rigid 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The 4-methoxybenzoyl group at the 8-position introduces aromatic bulk and electron-donating properties, which are critical for modulating biological activity, particularly in targeting enzymes such as prolyl hydroxylase domain (PHD) proteins .

This compound and its analogs are primarily explored as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases, which regulate cellular responses to oxygen levels.

Properties

IUPAC Name

8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-22-11-4-2-10(3-5-11)12(19)18-8-6-15(7-9-18)13(20)16-14(21)17-15/h2-5H,6-9H2,1H3,(H2,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMNWLPPYMSBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as the starting material . The process involves:

    Catalytic Hydrogenation: This step reduces the starting material to form an intermediate.

    Oxidation: The intermediate is then oxidized to introduce the necessary functional groups.

    Bucherer–Bergs Reaction: This reaction forms the spirocyclic structure, resulting in the final compound.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and reduce costs. The process involves:

    Hydrolysis: Breaking down larger molecules into smaller units.

    Esterification: Forming esters by reacting acids with alcohols.

    Acylation: Introducing an acyl group into the molecule.

    Intramolecular Condensation: Forming a ring structure within the molecule.

    O-Acylation: Adding an acyl group to an oxygen atom within the molecule.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: It can be reduced to form simpler derivatives.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting Agents: Such as halogens or alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler spirocyclic compounds.

Scientific Research Applications

Synthetic Routes

The synthesis of 8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several steps:

  • Catalytic Hydrogenation : Reduces the starting material to form an intermediate.
  • Oxidation : Introduces necessary functional groups.
  • Bucherer–Bergs Reaction : Forms the spirocyclic structure.

Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications that can lead to novel derivatives with enhanced properties.

Biology

  • Biological Interactions : The compound's spirocyclic structure allows it to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate biochemical pathways, making it a candidate for further biological studies.
  • Potential Therapeutic Applications : Due to its structural characteristics, it may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry

  • Advanced Materials Production : The compound is utilized in the production of specialty chemicals and advanced materials due to its unique properties and reactivity.
  • Chemical Reactions : It can undergo various reactions such as oxidation and substitution, allowing for the development of new materials with tailored functionalities.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound have shown promise in various biological assays:

  • Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit significant antimicrobial properties.
  • Enzyme Inhibition : Some derivatives were found to inhibit key enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are highly dependent on substituent variations. Below is a detailed comparison with structurally related analogs:

Core Structure Modifications

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives (Compounds 11–16) 3-Methylpyridine Derivative (11): Exhibits potent PHD2 inhibition (IC₅₀ < 100 nM) due to the chelating pyridine group, which coordinates with the active-site Fe(II) ion. Crystal structures confirm its binding to the PHD2 catalytic domain . Thiophene (12) and Phenol (13) Derivatives: Inactive in PHD2 assays, indicating that non-chelating substituents at the 2-position of the pyridine ring abolish activity . N-Methyl Imidazole (14) and Imidazole (15): Maintain potent inhibition (IC₅₀ ~ 50–100 nM), demonstrating tolerance for heterocyclic substituents with metal-chelating capabilities .
  • Imidazolidine-2,4-dione vs. Imidazole-2,4-dione Analogs
    Replacement of the imidazolidine-2,4-dione core (as in 11 ) with imidazole-2,4-dione (e.g., compounds 36–44 ) resulted in complete loss of PHD2 inhibition, highlighting the necessity of the rigid spirocyclic core for activity .

Substituent Variations at the 8-Position

  • 8-Benzyl Derivative (CAS 28936-94-9): Lacks the methoxybenzoyl group but retains a bulky aromatic substituent.
  • 8-(3-Chloro-5-(trifluoromethyl)pyridinyl) Derivative (CAS 338408-74-5) : Incorporates electron-withdrawing substituents (Cl, CF₃) on the pyridine ring. Such groups enhance binding affinity in related PHD inhibitors by strengthening hydrophobic interactions and metal coordination .

Pharmacological Diversification

  • RS102221 (5-HT2C Antagonist): Shares the spirocyclic core but replaces the 4-methoxybenzoyl group with a sulfonamide-linked dimethoxyphenylpentanoyl chain. This structural divergence shifts activity from PHD inhibition to serotonin receptor antagonism, underscoring the scaffold’s versatility .

Data Tables

Table 1: Inhibitory Activity of Selected 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives Against PHD2

Compound Substituent at 8-Position IC₅₀ (nM) Key Observations References
11 3-Methylpyridine <100 Potent inhibition; Fe(II) chelation confirmed
12 Thiophene Inactive Lacks metal-chelating capacity
14 N-Methyl imidazole ~50 Comparable to 11 ; enhanced solubility
15 Imidazole ~100 Active but reduced potency vs. 14

Table 2: Structural and Functional Comparison of Key Analogs

Compound Core Structure 8-Position Substituent Primary Target Activity
11 Imidazolidine-2,4-dione 3-Methylpyridine PHD2 Inhibitor (IC₅₀ <100 nM)
RS102221 Imidazolidine-2,4-dione Sulfonamide-diarylpentanoyl 5-HT2C Antagonist
84 Imidazolidine-2,4-dione Bis(4-methoxybenzyl)amino-chloro PHD2 (presumed) Synthetic intermediate

Key Research Findings

  • Synthetic Flexibility : The spirocyclic core accommodates diverse substituents via Ullmann coupling, reductive amination, and microwave-assisted Suzuki reactions, enabling rapid SAR exploration .
  • Critical Substituents: Chelating groups (e.g., pyridine, imidazole) at the 8-position are essential for PHD inhibition, while non-chelating groups (e.g., thiophene, phenol) render compounds inactive .
  • Therapeutic Potential: Derivatives like 11 and 14 show promise as HIF stabilizers for anemia, while structural analogs (e.g., RS102221) validate the scaffold’s applicability in neuropharmacology .

Biological Activity

The compound 8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of compounds known as triazaspiro derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C15H16N4O3C_{15}H_{16}N_{4}O_{3}, with a molecular weight of approximately 284.31 g/mol. The structure features a spirocyclic framework that is characteristic of this class of compounds.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

  • Prolyl Hydroxylase Inhibition : This compound has been identified as a pan-inhibitor of the prolyl hydroxylase (PHD) family of enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). Inhibition of PHDs can lead to increased levels of erythropoietin (EPO), making it a potential candidate for treating anemia .
  • Antioxidant Properties : Research indicates that related triazaspiro compounds exhibit significant antioxidant activity. This property is vital for protecting cells from oxidative stress and may contribute to their therapeutic effects in various diseases .
  • Cardioprotective Effects : A study demonstrated that derivatives based on the triazaspiro framework showed protective effects against myocardial infarction by inhibiting mitochondrial permeability transition pore (mPTP) opening. This suggests potential applications in cardiology .

The mechanism by which this compound exerts its effects primarily involves:

  • Inhibition of Prolyl Hydroxylases : By inhibiting PHDs, the compound stabilizes HIFs under normoxic conditions, leading to enhanced transcription of genes involved in erythropoiesis and angiogenesis.
  • Modulation of Reactive Oxygen Species (ROS) : The antioxidant activity may be attributed to the ability to scavenge free radicals and reduce oxidative damage in tissues.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related triazaspiro compounds:

  • Efficacy in Anemia Models : In preclinical models, spirohydantoins demonstrated robust EPO upregulation and improved hematological parameters in anemia models .
  • Cardiac Function Improvement : In myocardial infarction studies, compounds showed reduced apoptotic rates and improved cardiac function post-reperfusion injury .
  • Neuropharmacological Potential : Some derivatives have shown promise in modulating neurotransmitter systems by influencing serotonin and norepinephrine reuptake mechanisms, indicating potential applications in treating mood disorders .

Data Table: Biological Activities and Mechanisms

ActivityMechanismReference
Prolyl Hydroxylase InhibitionStabilization of HIFs
Antioxidant ActivityScavenging ROS
Cardioprotective EffectsmPTP inhibition
Neurotransmitter ModulationSerotonin and norepinephrine reuptake

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